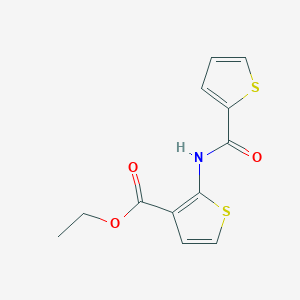

2-(噻吩-2-甲酰胺基)噻吩-3-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

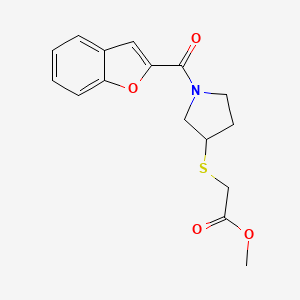

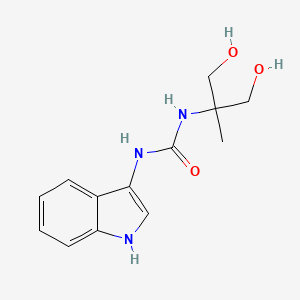

Ethyl 2-(thiophene-2-carboxamido)thiophene-3-carboxylate is a compound that belongs to the class of organic compounds known as thiophene carboxylates. These compounds are characterized by the presence of a thiophene ring, which is a sulfur-containing five-membered heterocycle, and one or more carboxylate groups attached to it. The specific compound is not directly studied in the provided papers, but related compounds with similar structures have been synthesized and analyzed for various properties and potential applications.

Synthesis Analysis

The synthesis of related thiophene carboxylate compounds involves various chemical reactions. For instance, the synthesis of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes was achieved through the reaction of thiocarbamoyl derivatives with metal ions . Another study reported the synthesis of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates via Knoevenagel condensation . Additionally, the synthesis of ethyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was performed using a condensation reaction of salicylaldehyde with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .

Molecular Structure Analysis

The molecular structure of thiophene carboxylates is often confirmed using various spectroscopic techniques. For example, the structure of synthesized compounds in one study was confirmed by infrared, 1H nuclear magnetic resonance, and mass spectra . In another study, the crystal and molecular structure of a related compound was investigated using single-crystal X-ray diffraction data .

Chemical Reactions Analysis

Thiophene carboxylates can undergo a variety of chemical reactions. The reactivity of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate towards different chemical reagents was studied, leading to the formation of fused thiophene derivatives with potential pharmaceutical uses . Another study explored the cyclization of thioamide with 2-chloroacetoacetate to synthesize ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxylates are influenced by their molecular structure. The antioxidant, analgesic, and anti-rheumatic effects of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its copper complex were evaluated in vivo, showing significant effects . The antioxidant and anti-inflammatory activities of a series of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates were also assessed, with compounds containing phenolic substitution showing greater activity .

科学研究应用

合成与表征

2-(噻吩-2-甲酰胺基)噻吩-3-甲酸乙酯衍生物通过多种化学反应合成,展示了该化合物有机合成中的多功能性。例如,在有机催化的水性条件下进行的简便的四组分格瓦尔德反应有效地产生了噻吩的 2-氨基-3-甲酰胺衍生物。该反应突出了该化合物在室温下生成噻吩衍生物的实用性,并具有简单的后反应处理 (Abaee & Cheraghi, 2013)。类似地,通过酰化和后续反应合成各种噻吩衍生物证明了该化合物在创建新型化学实体中的作用 (Sauter et al., 1976).

生物活性

2-(噻吩-2-甲酰胺基)噻吩-3-甲酸乙酯衍生物已被评估其生物活性,包括抗风湿潜力。对其 Co(II)、Cu(II) 和 Zn(II) 络合物的研究揭示了显着的抗氧化、镇痛和抗风湿作用,突出了该化合物的治疗潜力 (Sherif & Hosny, 2014)。此外,还研究了新型噻吩和噻吩并嘧啶衍生物的抗增殖活性,表明一些化合物对癌细胞系具有显着的活性 (Ghorab et al., 2013).

抗菌和抗氧化研究

基于 2-(噻吩-2-甲酰胺基)噻吩-3-甲酸乙酯的化合物显示出有希望的抗菌和抗氧化特性。例如,对苯氧基取代的苯并二氧磷杂环-4-氧代噻唑烷-噻吩-2-羧酸乙酯的合成和表征研究(包括对接研究)揭示了对各种致病菌株的显着的抗微生物活性,以及对白色念珠菌的抗真菌活性 (Spoorthy et al., 2021).

光学和电子应用

该化合物及其衍生物也已在光学和电子材料中找到应用。供体-受体取代的噻吩染料,包括 2-(噻吩-2-甲酰胺基)噻吩-3-甲酸乙酯的衍生物,已被设计和合成用于增强的非线性光学限制,表明它们在光子和光电器件中的潜力 (Anandan et al., 2018).

作用机制

Target of Action

Thiophene-based analogs have been studied by a growing number of scientists as a potential class of biologically active compounds . .

Mode of Action

Thiophene derivatives are known to exhibit a variety of biological effects .

Biochemical Pathways

Thiophene derivatives are known to play a vital role in various biological effects .

Pharmacokinetics

The density of a related compound, ethyl 2-thiophenecarboxylate, is 1162 g/mL at 25 °C .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

属性

IUPAC Name |

ethyl 2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S2/c1-2-16-12(15)8-5-7-18-11(8)13-10(14)9-4-3-6-17-9/h3-7H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQQFJCETHJDBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline](/img/structure/B2553599.png)

![Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2553601.png)

![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-nitrophenyl)-2-propen-1-one](/img/structure/B2553603.png)

![2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2553609.png)

![1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2553611.png)

![2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile](/img/structure/B2553613.png)